molecular formula C9H8O2 B1273719 1-Benzofuran-5-ylmethanol CAS No. 31823-05-9

1-Benzofuran-5-ylmethanol

Cat. No.: B1273719
CAS No.: 31823-05-9
M. Wt: 148.16 g/mol
InChI Key: XSLXZYDPOMAXTM-UHFFFAOYSA-N
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Description

1-Benzofuran-5-ylmethanol is an organic compound with the molecular formula C9H8O2. It is a derivative of benzofuran, featuring a benzene ring fused to a furan ring with a methanol group attached at the 5-position.

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of bacteria .

Mode of Action

Benzofuran derivatives are known for their wide range of biological and pharmacological applications . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Biochemical Pathways

Benzofuran derivatives have been found to have extensive potential as antimicrobial agents . They are active towards different clinically approved targets, indicating their influence on multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that benzofuran derivatives may have favorable pharmacokinetic properties.

Result of Action

Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives, including 1-Benzofuran-5-ylmethanol, may have significant effects at the molecular and cellular levels.

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they may be effective in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of benzofuran with formaldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the use of Grignard reagents to introduce the methanol group at the 5-position of benzofuran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzofuran-5-ylmethanol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLXZYDPOMAXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383568
Record name 1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31823-05-9
Record name 1-benzofuran-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5.8 g (32.9 mmol) of methyl benzofuran-5-carboxylate are stirred analogously to Example 1 g in 50 ml of tetrahydrofuran with 64.5 ml (98.6 mmol) of DIBAL (1.53 molar) at -70° C. overnight.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-benzofurancarboxaldehyde (10 g, 68 mmol) in MeOH (40 mL) was cooled in an ice bath. NaBH4 (3.84 g, 102 mmol) was added over a period of 2 hr and stirring continued for 20 min. Saturated NH4Cl was added. The mixture was suspended in ethyl acetate (100 mL) and the solid was filtered off. The solution was concentrated, partitioned between ethyl acetate and brine, dried over anhydrous Na2SO4, concentrated and dried under high vacuum to furnish benzofuran-5-ylmethanol (10 g, 100%) as a solid, which was taken up in CH2Cl2 (60 mL) to which SOCl2 (5.9 mL, 81 mmol) was added at room temperature. The reaction mixture was stirred for 3 hr. The reaction mixture was diluted with CH2Cl2, washed with a saturated solution of NaHCO3, then brine, dried over anhydrous Na2SO4, and concentrated in vacuo to furnish 5-chloromethylbenzofuran (10 g, 90%) as an oil. This material was used without further purification to synthesize D-benzofurylalanine according to C. Behrens, Tetrahedron 56 (2000), 9443-9449.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzofuran-5-ylmethanol
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Reactant of Route 6
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